An In-Depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one
An In-Depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chalcone Intermediate
1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, a substituted chalcone, represents a significant molecule in synthetic organic chemistry. Chalcones, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of compounds found in numerous natural products and are precursors to flavonoids.[1] The subject of this guide, with its distinct substitution pattern, serves as a valuable intermediate, most notably in the synthesis of agrochemicals.[2] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for professionals in research and development.
Molecular Structure and Physicochemical Properties
The structural integrity and physical characteristics of a compound are foundational to its application. 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one is a solid at room temperature with the molecular formula C₁₃H₁₅ClO.[3][4] Detailed crystallographic analysis reveals that the carbonyl and ethenyl groups are not coplanar with the benzene ring.[5] This non-planar conformation can influence its reactivity and intermolecular interactions.
| Property | Value | Source(s) |
| CAS Number | 1577-03-3 | [3] |
| Molecular Formula | C₁₃H₁₅ClO | [5] |
| Molecular Weight | 222.71 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 360 K (87 °C) | [2] |
| Solubility | While specific data for the title compound is limited, its hydrogenated analog is slightly soluble in water and soluble in organic solvents like ethanol and acetone.[1] Chalcones, in general, exhibit good solubility in many common organic solvents. | [1] |
Synthesis and Mechanistic Insights
The primary route for the synthesis of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[6] In this specific case, 4-chlorobenzaldehyde reacts with 3,3-dimethylbutan-2-one (pinacolone).
The Claisen-Schmidt Condensation Mechanism
The reaction proceeds through a well-established multi-step mechanism:
-
Enolate Formation: A base, typically sodium hydroxide, abstracts an α-hydrogen from the ketone (pinacolone) to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion, acting as a nucleophile, attacks the carbonyl carbon of the aldehyde (4-chlorobenzaldehyde).
-
Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol).
-
Dehydration: The aldol intermediate readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one.
Caption: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one
The following protocol is adapted from a published crystallographic study:[2]
-
To a solution of 4-chlorobenzaldehyde (0.01 mol) in 60 ml of ethanol, add 3,3-dimethylbutan-2-one (0.0105 mol) dropwise.
-
Add 0.1 g of a 50% NaOH solution as a catalyst.
-
Stir the reaction mixture at 333 K (60 °C) for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, evaporate a portion of the solvent under reduced pressure.
-
Cool the mixture to 277 K (4 °C) to induce precipitation.
-
Filter the precipitate and dry to obtain the desired product. This method has been reported to yield up to 92.1% of the product.[2]
A solvent-free approach has also been developed, offering an environmentally benign alternative with high yields.[6]
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of the compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Source(s) |
| 1.23 | s | 9H | 3 x CH₃ (tert-butyl) | - | [2] |
| 7.09 | d | 1H | =CH-CO | 1.52 | [2] |
| 7.36 | d | 2H | Aromatic H (3,5-H) | 8.4 | [2] |
| 7.50 | d | 2H | Aromatic H (2,6-H) | 8.4 | [2] |
| 7.60 | d | 1H | Ar-CH= | 15.6 | [2] |
Note: Spectrum recorded in CDCl₃ at 400 MHz.
The large coupling constant (15.6 Hz) for the vinyl protons confirms the E (trans) configuration of the double bond.
Further Spectroscopic Data
-
¹³C NMR: Expect signals for the carbonyl carbon (~190-200 ppm), vinyl carbons, aromatic carbons (with characteristic shifts due to the chlorine substituent), and the aliphatic carbons of the tert-butyl group.
-
Infrared (IR) Spectroscopy: Key absorptions would include a strong C=O stretch for the α,β-unsaturated ketone (typically 1650-1685 cm⁻¹), C=C stretching of the alkene and aromatic ring, and C-H stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns of chalcones. Predicted mass-to-charge ratios for various adducts have been calculated.[7]
Reactivity Profile
The chemical reactivity of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one is dominated by its α,β-unsaturated ketone moiety.
Hydrogenation: A Gateway to Agrochemicals
A key reaction of this compound is the catalytic hydrogenation of the carbon-carbon double bond to yield 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.[8] This saturated ketone is a crucial intermediate in the synthesis of the triazole fungicide, tebuconazole.[7] The hydrogenation is typically carried out using catalysts such as Raney nickel or other transition metals under hydrogen pressure.[8][9]
Caption: Synthetic pathway from the chalcone to tebuconazole.
Michael Addition: Expanding Synthetic Utility
The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack in a conjugate addition reaction known as the Michael addition.[10] This reaction allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a versatile method for further molecular elaboration. A wide range of nucleophiles, including enolates, amines, and thiols, can be employed as Michael donors. While specific examples with 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one are not extensively documented, this reactivity is a general feature of chalcones.
Potential Applications in Drug Discovery and Development
While the primary documented application of this compound is as an agrochemical intermediate, the broader class of chalcones is of significant interest to the pharmaceutical industry. Chalcone derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
A study on derivatives of 1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one, which shares the 4-chlorophenyl ketone moiety, demonstrated antimicrobial activity against various bacterial and fungal strains.[11] Furthermore, various other chlorophenyl-containing compounds have been investigated for their cytotoxic effects against cancer cell lines and for other pharmacological activities.[12][13] These findings suggest that 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one could serve as a scaffold for the development of novel therapeutic agents, warranting further investigation into its biological properties.
Conclusion
1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one is a chalcone with well-defined chemical properties and a straightforward synthesis. Its significance as a key intermediate in the production of the fungicide tebuconazole is firmly established. Beyond this, its inherent reactivity, characteristic of the α,β-unsaturated ketone system, opens avenues for the synthesis of more complex molecules. For researchers in drug discovery, this compound and its derivatives represent a potential starting point for the exploration of new bioactive compounds, leveraging the known pharmacological potential of the chalcone scaffold.
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- Antimicrobial Activity and Microwave Assisted Synthesis of 1-(4-Chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones. (URL not available)
- Wu, T.-Q., Xia, L., Hu, A.-X., & Ye, J. (2009). 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one. Acta Crystallographica Section E: Structure Reports Online, 65(3), o653.
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